Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Catalog No.
S13672487
CAS No.
M.F
C11H17ClO3
M. Wt
232.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane...

Product Name

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

IUPAC Name

methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

InChI

InChI=1S/C11H17ClO3/c1-9(2)6-4-5-7-10(9)11(12,15-10)8(13)14-3/h4-7H2,1-3H3

InChI Key

LAGPCBWBOIDRCD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC12C(O2)(C(=O)OC)Cl)C

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. It belongs to the class of spiro compounds, which are known for their distinctive molecular frameworks that consist of two or more rings sharing a single atom. This particular compound features a chlorine atom and a carboxylate functional group, making it a versatile intermediate in organic synthesis. The compound's chemical formula is C12_{12}H17_{17}ClO2_2, and it has a molecular weight of approximately 232.72 g/mol. Its structural uniqueness contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
  • Oxidation Reactions: The compound can be oxidized to yield corresponding oxides or ketones, which may have different physical and chemical properties.
  • Reduction Reactions: Reduction processes can convert the compound into alcohols or alkanes, expanding its utility in synthetic chemistry.

Common reagents used in these reactions include:

  • For substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
  • For oxidation: Potassium permanganate or chromium trioxide.
  • For reduction: Lithium aluminum hydride or sodium borohydride .

Research into the biological activity of methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate indicates potential interactions with various biomolecules. The compound's mechanism of action often involves forming covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition or modulation of enzyme activities. This property makes it a candidate for further investigation in drug development and medicinal chemistry .

The synthesis of methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. This reaction is generally conducted under an inert atmosphere at room temperature to ensure optimal yields of the ester product. In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during production .

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate finds applications across various domains:

  • Chemical Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
  • Medicinal Chemistry: Explored as a precursor in drug synthesis due to its unique reactivity profile.
  • Industrial Uses: Utilized in producing specialty chemicals and materials, benefiting from its unique structural features .

Studies on the interactions of methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate with biological targets have shown that it can modulate enzyme activity through covalent bonding with nucleophilic sites on proteins. These interactions are crucial for understanding its potential therapeutic applications and guiding further research into its efficacy as a drug candidate .

Several compounds share structural similarities with methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate:

Compound NameStructural Features
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateSimilar spirocyclic structure with different substituents
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateVariation in the position of methyl groups
Methyl 2-chloro-4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateDifferent methyl group positioning affecting reactivity

Uniqueness

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate stands out due to its specific structural configuration that imparts distinct chemical reactivity and potential applications compared to similar compounds. Its unique spiro-connected oxirane ring and the presence of a chlorine atom enhance its versatility as an intermediate in organic synthesis and as a valuable compound in various research domains .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

232.0866221 g/mol

Monoisotopic Mass

232.0866221 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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